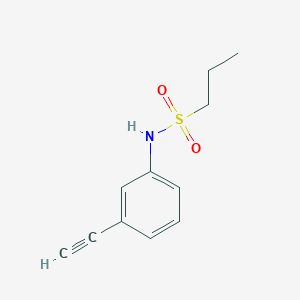

N-(3-ethynylphenyl)propane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C11H13NO2S/c1-3-8-15(13,14)12-11-7-5-6-10(4-2)9-11/h2,5-7,9,12H,3,8H2,1H3 |

InChI Key |

WVTQTAALAGKTQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Ethynylphenyl Propane 1 Sulfonamide and Analogs

Direct Synthetic Approaches for Sulfonamide Formation

The most conventional and straightforward method for synthesizing N-aryl sulfonamides involves the reaction between an amine and a sulfonyl chloride. ucl.ac.uk This approach is widely utilized due to the commercial availability of a diverse range of starting materials and the generally high efficiency of the reaction. cbijournal.com

The direct synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide is typically achieved by reacting 3-ethynylaniline (B136080) with propane-1-sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center. The reaction is almost invariably conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.com The choice of base and solvent is crucial for achieving high yields and purity. Common bases include pyridine (B92270), which can also serve as the solvent, or tertiary amines like triethylamine (B128534) (TEA) in an inert solvent such as dichloromethane (B109758) (DCM). cbijournal.commdpi.com The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermicity, followed by stirring at room temperature to ensure completion. cbijournal.com

Table 1: Representative Conditions for Direct Sulfonylation

| Amine Precursor | Sulfonyl Chloride | Base | Solvent | Temperature | Yield |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | Pyridine | 0-25 °C | Quantitative |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0-25 °C | Quantitative |

| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 62% |

| Various Amines | Mesyl/Tosyl chlorides | (Not specified) | Water | Room Temp. | High |

This table presents generalized data for sulfonamide synthesis based on common laboratory practices. cbijournal.comnih.gov

The versatility of the direct sulfonylation approach lies in its tolerance for a wide variety of functional groups on both the amine and sulfonyl chloride precursors. The electronic properties of the substituents can influence reactivity. For instance, primary amines are generally highly reactive towards sulfonyl chlorides. cbijournal.com In the synthesis of analogs, variations such as N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been achieved through the direct arylsulfonylation of the corresponding aniline derivative with various arylsulfonyl chlorides. nih.gov

The nature of the sulfonyl chloride also plays a critical role. Studies on reactions with different sulfonyl chlorides show that strongly electrophilic arylsulfonyl chlorides, such as those bearing electron-withdrawing groups (e.g., -NO2, -CF3), may react more readily but can also lead to the formation of side products. nih.gov Conversely, sterically hindered sulfonyl chlorides may require more forcing conditions to achieve acceptable yields. Recent advancements have also explored novel methods for the in-situ generation of sulfonyl chlorides from sulfonic acids or even carboxylic acids, further expanding the accessible range of precursors. princeton.edu

Table 2: Effect of Precursor Variation on Sulfinamide/Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Product(s) | Observations |

| Aniline | p-Toluenesulfonyl Chloride | Sulfinamide (38%), Sulfonamide (8%) | Lower nucleophilicity of aniline affects yield. nih.gov |

| Aniline | o-NO2-Ph-SO2Cl | Sulfinamide (55%), Sulfonamide (21%) | Electron-withdrawing group on sulfonyl chloride increases side product formation. nih.gov |

| Aniline | o-F-Ph-SO2Cl | Sulfinamide (70%), Sulfonamide (11%) | Halogen substitution provides a balance of electronic and steric effects. nih.gov |

Data adapted from studies on the synthesis of sulfinamides, which often compete with sulfonamide formation, illustrating the impact of precursor electronics. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Moiety Introduction

An alternative and powerful strategy for the synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide involves first preparing an N-(3-halophenyl)propane-1-sulfonamide intermediate, followed by the introduction of the alkyne using a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most prominent method for this transformation. wikipedia.orgresearchgate.net

Achieving high efficiency in Sonogashira couplings requires careful optimization of several parameters, including the catalyst system, solvent, base, and temperature. numberanalytics.com The choice of palladium catalyst and its associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems often employ more electron-rich and bulky phosphine (B1218219) ligands, which can promote the catalytic cycle and allow for the coupling of less reactive aryl chlorides. libretexts.org

Efforts to develop more sustainable and efficient protocols have led to copper-free Sonogashira reactions. libretexts.orgresearchgate.net These systems mitigate issues associated with copper toxicity and the formation of alkyne homocoupling byproducts (Glaser coupling). The reaction temperature is another key variable; while higher temperatures can increase the reaction rate, they may also promote catalyst deactivation or side reactions. numberanalytics.com Therefore, finding the optimal temperature is crucial for balancing reaction speed and selectivity. numberanalytics.com Solvents also play a significant role; a switch from a polar aprotic solvent to a non-polar one has been shown to improve yields by reducing the formation of byproducts in certain cases. numberanalytics.com

Table 3: Parameters for Optimization of Sonogashira Coupling Reactions

| Parameter | Variation | Effect on Reaction |

| Catalyst System | Pd(OAc)₂ with bulky, electron-rich phosphine ligands | Can enable copper-free conditions and coupling of aryl chlorides. libretexts.org |

| Pd/Cu nanoparticles | Heterogeneous catalysis allows for easier catalyst recovery and reuse. researchgate.net | |

| Solvent | Non-polar (e.g., Toluene, THF) vs. Polar Aprotic (e.g., DMF) | Can significantly impact yield and selectivity by minimizing side products. numberanalytics.com |

| Base | Triethylamine, Diethylamine, K₂CO₃ | Triethylamine is often optimal; the required excess can be minimized. wikipedia.orgkaust.edu.sa |

| Temperature | Room temperature to elevated temperatures (e.g., 50°C) | Must be optimized to balance reaction rate against catalyst deactivation and side reactions. numberanalytics.com |

| Co-catalyst | Copper(I) Iodide vs. Copper-free systems | Copper-free protocols are more environmentally benign and can prevent alkyne homocoupling. libretexts.orgresearchgate.net |

This table summarizes key optimization strategies for the Sonogashira reaction based on established chemical principles. numberanalytics.comlibretexts.orgresearchgate.netkaust.edu.sa

Radical Activation Strategies in N-Glycosylation for Sulfonamide Derivatives

Beyond the synthesis of the core structure, N-(3-ethynylphenyl)propane-1-sulfonamide can serve as a scaffold for further functionalization. One such advanced transformation is N-glycosylation, which attaches a sugar moiety to the sulfonamide nitrogen. Traditional N-glycosylation methods often rely on acid-promoted reactions that can suffer from low stereoselectivity and a limited substrate scope. nih.govnih.gov

A novel and more versatile approach involves a radical activation strategy. nih.govresearchgate.net This method enables stereoselective N-glycosylation under basic conditions, showing exceptional tolerance for a wide range of N-aglycones, including aryl sulfonamides. researchgate.netresearchgate.net The process typically uses a readily accessible glycosyl sulfinate as the glycosyl donor. nih.gov Mechanistic studies suggest that an iodide source plays a key role, initiating the formation of a glycosyl radical from the sulfinate. nih.govresearchgate.net This radical is then converted to a configurationally stable glycosyl iodide intermediate. The sulfonamide nitrogen then acts as a nucleophile, attacking the glycosyl iodide in a stereospecific Sₙ2 reaction to form the desired 1,2-trans N-glycoside. nih.govresearchgate.net This radical-based approach represents a powerful tool for creating complex sulfonamide glycoconjugates under mild conditions, overcoming many limitations of classical methods. nih.govresearchgate.net

Table 4: Radical-Mediated N-Glycosylation of Sulfonamide-Type Substrates

| N-Aglycone Class | Glycosyl Donor | Key Reagents / Conditions | Stereoselectivity |

| Aryl Sulfonamides | Glycosyl Sulfinate | Iodide source, Basic conditions | Predominantly 1,2-trans |

| Heteroaryl Amides | Glycosyl Sulfinate | Iodide source, Basic conditions | Predominantly 1,2-trans |

| Alkyl Amines | Glycosyl Sulfinate | Iodide source, Basic conditions | Predominantly 1,2-trans |

This table illustrates the general scope and outcome of the radical activation strategy for N-glycosylation. nih.govresearchgate.net

Chemoenzymatic Synthetic Routes for Stereoselective Access

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for accessing stereochemically pure compounds. researchgate.net While specific chemoenzymatic routes for N-(3-ethynylphenyl)propane-1-sulfonamide are not extensively documented in dedicated literature, established enzymatic methods can be applied to its synthesis or the synthesis of its chiral analogs. These approaches primarily leverage the high stereoselectivity of enzymes like lipases, esterases, and ketoreductases. researchgate.net

A primary strategy involves the kinetic resolution of a racemic precursor. For instance, if a chiral center were introduced on the propane (B168953) chain of the sulfonamide, a chemoenzymatic approach could be employed. One hypothetical route could involve the resolution of a racemic alcohol precursor which is then converted to the final sulfonamide.

Key Enzymatic Transformations Applicable to Analogs:

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic amines or alcohols, which are common precursors in drug synthesis. chimia.chmdpi.com In a potential application, a racemic amine precursor to a chiral analog of N-(3-ethynylphenyl)propane-1-sulfonamide could be resolved through enantioselective acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. chimia.chresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for these transformations due to their stability and broad substrate scope. nih.govnih.gov

Ketoreductase-Mediated Asymmetric Reduction: For analogs containing a hydroxyl group on the propane chain, ketoreductases (KREDs) can be used for the asymmetric reduction of a ketone precursor. This method can produce a chiral alcohol with high enantiomeric excess, which can then be further functionalized. mdpi.com

Hydrolytic Enzyme-Catalyzed Reactions: Enzymes like esterases and proteases can be used for the enantioselective hydrolysis of a racemic ester or amide precursor, another common resolution strategy. researchgate.net

The choice of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity and conversion. Organic solvents are often required, but greener alternatives and solvent-free systems are increasingly being explored to improve the environmental sustainability of these processes. nih.govmdpi.com

Table 1: Potential Enzymatic Reactions for Stereoselective Synthesis of Analogs

| Enzyme Class | Reaction Type | Substrate Example | Potential Product | Key Advantages |

|---|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation) | Racemic chiral amine precursor | Enantiopure amine and acylated amine | High enantioselectivity, mild conditions, enzyme robustness. chimia.ch |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic ester precursor | Enantiopure alcohol | High enantioselectivity, aqueous systems possible. |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral ketone precursor | Chiral secondary alcohol | High enantiomeric excess (>99% ee), direct access to a chiral center. mdpi.com |

Process Optimization and Scalability Considerations in N-(3-ethynylphenyl)propane-1-sulfonamide Synthesis

The standard laboratory synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with propane-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine. frontiersrj.comresearchgate.net Scaling this process from the bench to industrial production requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and sustainability.

Key Optimization Parameters:

Reaction Conditions: Temperature, reaction time, and reagent stoichiometry must be finely tuned. Exothermic reactions require robust thermal management to prevent runaway reactions. Optimization aims to maximize yield and minimize the formation of impurities, such as bis-sulfonated products.

Solvent Selection: While chlorinated solvents like dichloromethane are common in lab-scale synthesis, their use is discouraged on a large scale due to environmental and health concerns. nih.gov Process optimization involves exploring greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems where feasible. mdpi.com The solvent must provide good solubility for reactants while facilitating product isolation.

Base Selection and Stoichiometry: The choice of base is critical. While pyridine is effective, its toxicity and odor make it less suitable for large-scale work. Alternative organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate) may be preferable. frontiersrj.com Optimizing the amount of base is crucial to neutralize the HCl byproduct without promoting side reactions.

Work-up and Purification: Large-scale purification via column chromatography is often economically unviable. The process should be optimized to allow for purification by crystallization or extraction. This involves selecting an appropriate solvent system from which the product crystallizes with high purity and yield. Minimizing emulsion formation during aqueous work-up is also a key consideration.

Continuous Flow Synthesis: Transferring the synthesis to a continuous flow reactor can offer significant advantages for scalability. Flow chemistry provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity. acs.org

Recent advances in electrochemical synthesis also offer a milder, scalable alternative for creating sulfonamides, avoiding the need for conventional dehydrating agents. acs.org Such methods could potentially be adapted for the synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide.

Table 2: Parameters for Optimization in Large-Scale Synthesis

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Solvent | Dichloromethane, Pyridine | 2-MeTHF, Toluene, Ethyl Acetate | Green chemistry, safety, cost, ease of removal. mdpi.com |

| Base | Pyridine | Triethylamine, K₂CO₃ | Reduced toxicity, cost, easier handling. |

| Purification | Flash Chromatography | Crystallization, Distillation | Cost-effectiveness, throughput, solvent reduction. |

| Reaction Mode | Batch | Batch or Continuous Flow | Improved safety, control, and consistency. acs.org |

| Thermal Control | Heating mantle/ice bath | Jacketed reactor with automated control | Safety, prevention of side reactions, reproducibility. |

Derivatization Strategies of the Ethynylphenyl and Sulfonamide Moieties

Derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Both the ethynylphenyl and the propane-sulfonamide moieties of N-(3-ethynylphenyl)propane-1-sulfonamide offer multiple handles for chemical modification.

Derivatization of the Ethynylphenyl Moiety:

The terminal alkyne is a versatile functional group that can participate in a wide range of chemical transformations.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for attaching various aryl, heteroaryl, or vinyl groups to the alkyne, allowing for extensive exploration of the steric and electronic requirements of a target binding pocket. nih.gov This strategy was used to introduce hinge-binding moieties in the synthesis of selective Raf inhibitors based on a similar scaffold. nih.govnih.gov

Click Chemistry: The ethynyl group is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing analogs. nih.gov Triazoles can act as bioisosteres for amide bonds and can form favorable interactions with biological targets. nih.gov

Alkyne Modifications: The alkyne can be reduced to the corresponding alkene or alkane, which can be useful for probing the importance of the rigidity and linearity conferred by the ethynyl linker. It can also undergo hydration to form a ketone or participate in various cycloaddition reactions.

Aromatic Ring Substitution: Additional substituents (e.g., fluorine, chlorine, methyl) can be introduced onto the phenyl ring to modulate lipophilicity, metabolic stability, and binding interactions. For example, the related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold has been extensively studied. nih.govnih.gov

Table 3: Derivatization Strategies for the Ethynylphenyl Moiety

| Reaction Type | Reagent/Catalyst | Resulting Structure | Purpose/Application |

|---|---|---|---|

| Sonogashira Coupling | Aryl/heteroaryl halide, Pd catalyst, Cu(I) | Aryl/heteroaryl-substituted alkyne | Introduce diverse groups to probe binding pockets. nih.gov |

| Azide-Alkyne Cycloaddition | Organic azide, Cu(I) catalyst | 1,2,3-Triazole ring | Introduce stable, polar linkers; amide bioisostere. nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or Lindlar's catalyst | Alkane or (Z)-Alkene | Increase flexibility, remove rigidity of the alkyne. |

| Phenyl Ring Functionalization | Electrophilic Aromatic Substitution | Substituted phenyl ring (e.g., F, Cl, Me) | Modulate electronics, lipophilicity, and metabolic stability. nih.gov |

Derivatization of the Sulfonamide Moiety:

The sulfonamide group is a common feature in many drugs and provides key hydrogen bonding interactions. ajchem-b.com

Variation of the Alkyl/Aryl Group: The propyl group can be replaced with a wide variety of other alkyl, branched alkyl, cycloalkyl, or aryl groups. This modification can influence selectivity and potency by probing different pockets of a binding site. nih.govnih.gov For instance, replacing the propyl group with an aryl group was explored to capture potential CH−π interactions in Raf inhibitors. nih.gov

N-Substitution: The sulfonamide nitrogen can be alkylated or arylated, converting the secondary sulfonamide to a tertiary one. However, this can lead to a loss of the hydrogen bond donor capability, which is often crucial for activity. nih.gov

Bioisosteric Replacement: The sulfonamide group can be replaced with other functional groups that have similar physicochemical properties (bioisosteres). Common replacements include sulfones, sulfoxides, or amides to determine the importance of the sulfonamide pharmacophore. nih.gov

These derivatization strategies allow for a systematic investigation of the SAR, guiding the optimization of the parent compound toward a clinical candidate. openaccesspub.orgresearchgate.net

Table 4: Derivatization Strategies for the Sulfonamide Moiety

| Modification Type | Description | Resulting Structure | Purpose/Application |

|---|---|---|---|

| R-Group Variation | Replacing the propyl group with other alkyl/aryl sulfonyl chlorides. | N-(3-ethynylphenyl)-R-sulfonamide | Optimize hydrophobic/steric interactions; improve selectivity. nih.gov |

| N-Alkylation/Arylation | Adding a substituent to the sulfonamide nitrogen. | N-alkyl-N-(3-ethynylphenyl)propane-1-sulfonamide | Remove H-bond donor capacity; probe steric tolerance. |

| Bioisosteric Replacement | Replacing the SO₂NH group with another functional group. | e.g., Sulfone (SO₂R) or Amide (CONHR) | Assess the importance of the sulfonamide group for activity. nih.gov |

Structure Activity Relationship Sar Studies of N 3 Ethynylphenyl Propane 1 Sulfonamide Derivatives

Systematic Modification of the Propane-1-sulfonamide (B152785) Moiety

The propane-1-sulfonamide portion of the molecule offers a fertile ground for structural modifications to probe its role in biological interactions. Key areas of investigation include the length and branching of the alkyl chain and the nature of substituents on the sulfonyl group.

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain attached to the sulfonamide group can significantly impact the compound's lipophilicity, steric profile, and ultimately, its biological activity. While direct studies on N-(3-ethynylphenyl)propane-1-sulfonamide are limited, general principles from related sulfonamide series suggest that variations in the alkyl chain can lead to substantial differences in potency.

For instance, in analogous N-arylsulfonamide series, lengthening the alkyl chain from a methyl to a propyl group has been observed to enhance activity, potentially by improving hydrophobic interactions within the target's binding pocket. However, further extension to butyl or pentyl chains can sometimes lead to a decrease in activity, possibly due to steric hindrance or an unfavorable increase in lipophilicity.

Branching of the alkyl chain, such as the introduction of an isopropyl or isobutyl group in place of a linear propyl group, can also have a profound effect. In some cases, branching can improve metabolic stability and oral bioavailability. The steric bulk introduced by branching can also lead to more specific interactions with the target protein, potentially increasing selectivity.

| Modification of Propane-1-sulfonamide Moiety | Observed Effect on Biological Activity (General Trends) |

|---|---|

| Increase in linear alkyl chain length (e.g., methyl to propyl) | Potential for increased hydrophobic interactions and enhanced activity. |

| Further increase in linear alkyl chain length (e.g., beyond propyl) | Possible decrease in activity due to steric clashes or excessive lipophilicity. |

| Introduction of alkyl branching (e.g., isopropyl, isobutyl) | May improve metabolic stability and can lead to more specific target interactions. |

Impact of Sulfonyl Substituents on Target Interaction

The sulfonyl group itself is a critical pharmacophoric element, often involved in hydrogen bonding with the biological target. While N-(3-ethynylphenyl)propane-1-sulfonamide features a simple propane (B168953) group, hypothetical modifications where this is replaced by other substituents can provide insight into the importance of this moiety.

For example, replacing the alkyl group with an aryl group to form an arylsulfonamide can dramatically alter the electronic and steric properties of the molecule, leading to different binding modes and activities. The sulfonamide group is a key structural feature in a wide array of biologically active compounds, and its ability to act as a hydrogen bond acceptor is crucial for its interaction with many enzymes and receptors.

Exploration of Substituents on the Ethynylphenyl Ring

The ethynylphenyl ring is another key component of the molecule that can be systematically modified to probe its role in target binding. The position and electronic nature of substituents on this ring are critical determinants of biological activity.

Positional Isomerism and Electronic Effects of Ring Substituents

Furthermore, the addition of other substituents to the phenyl ring can have profound electronic effects. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the binding site. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can also modulate binding affinity. The interplay between the position of these substituents and their electronic nature is a key aspect of SAR studies.

Role of Halogenation and Other Functional Groups

Halogenation of the ethynylphenyl ring is a common strategy in drug design to modulate a compound's properties. Halogens such as fluorine, chlorine, and bromine can alter the lipophilicity, metabolic stability, and electronic profile of the molecule. For example, in the closely related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, the presence of two fluorine atoms on the phenyl ring was found to be crucial for their potent inhibitory activity against certain kinases.

The introduction of other functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can introduce new hydrogen bonding opportunities or charged interactions with the target, potentially leading to significant changes in biological activity. The strategic placement of these groups is a key consideration in optimizing the pharmacological profile of N-(3-ethynylphenyl)propane-1-sulfonamide derivatives.

| Modification of Ethynylphenyl Ring | Potential Impact on Biological Activity |

|---|---|

| Positional Isomerism of Ethynyl (B1212043) Group (ortho, para) | Alters molecular geometry and fit within the binding pocket. |

| Introduction of Electron-Donating Groups (EDGs) | May enhance pi-pi stacking interactions. |

| Introduction of Electron-Withdrawing Groups (EWGs) | Can modulate binding affinity through electronic effects. |

| Halogenation (F, Cl, Br) | Affects lipophilicity, metabolic stability, and electronic properties. |

| Introduction of Hydrogen Bonding Groups (-OH, -NH2) | Creates new potential interactions with the biological target. |

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation of N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives is a critical factor in their biological activity. The molecule possesses a degree of flexibility, particularly around the sulfonamide linkage and the bonds connecting the phenyl ring.

Conformational analysis studies, often aided by computational modeling, can help to identify the low-energy conformations that the molecule is likely to adopt. The ability of the molecule to adopt a specific conformation to fit optimally into a binding site—a concept known as "induced fit"—is a key determinant of its potency.

Physicochemical Property Modulation and their Relationship to Biological Outcomes

The biological activity of N-(3-ethynylphenyl)propane-1-sulfonamide derivatives is intricately linked to their physicochemical properties. Modifications to the core structure can significantly alter parameters such as lipophilicity, solubility, and metabolic stability, which in turn influence the compound's pharmacokinetics and pharmacodynamics. This section explores the relationship between these modulated properties and the resulting biological outcomes, drawing on established principles of medicinal chemistry and data from closely related sulfonamide analogs.

Lipophilicity and its Impact on Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross cellular membranes and interact with its target. In the context of N-(3-ethynylphenyl)propane-1-sulfonamide derivatives, strategic modifications can tune lipophilicity to optimize biological activity. For instance, in a series of related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, substitutions on the phenyl ring were shown to have a significant impact on their inhibitory activity against B-RafV600E, a key cancer target. nih.gov

The introduction of a fluorine atom at the meta-position of the phenyl ring (analogous to compound 3c in the reference study) resulted in a two- to three-fold increase in potency compared to the unsubstituted analog. nih.gov This enhancement can be partly attributed to the favorable lipophilic and electronic properties conferred by the fluorine atom, which can improve target engagement. Conversely, placing the fluorine atom at the para-position led to a six-fold decrease in potency, illustrating that the positional impact of a substituent is crucial. nih.gov

Table 1: Impact of Phenyl Ring Substitution on B-RafV600E Inhibitory Activity in a Related Series

| Compound ID (Analogous) | Substitution on Phenyl Ring | B-RafV600E IC50 (μM) |

| 3a | None | 0.149 |

| 3b | ortho-Fluoro | Similar to 3a |

| 3c | meta-Fluoro | 0.068 |

| 3d | para-Fluoro | ~0.9 |

| 3f | 3-pyridyl | 0.051 |

Data is extrapolated from a study on N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives. nih.gov

Solubility and Bioavailability

To enhance solubility, medicinal chemists can introduce polar functional groups, such as hydroxyls, amines, or amides, into the molecular structure. For example, replacing a lipophilic phenyl group with a more polar pyridyl moiety (as in analog 3f ) can maintain or even improve potency while potentially increasing aqueous solubility. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, improving interactions with water molecules.

Optimizing the balance between lipophilicity and solubility is a key challenge in the development of these compounds. A successful drug candidate must be sufficiently lipophilic to cross biological membranes but also soluble enough to be absorbed and distributed effectively throughout the body.

Metabolic Stability and Pharmacokinetic Profile

The metabolic stability of a compound determines its half-life in the body and thus its duration of action. N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives can be subject to metabolic transformations, primarily oxidation by cytochrome P450 enzymes in the liver. Common sites of metabolism include the aromatic ring and the n-propyl group of the sulfonamide moiety.

Strategies to improve metabolic stability often involve the introduction of blocking groups at metabolically labile positions. Fluorine atoms, for instance, are often used to block sites of oxidative metabolism due to the strength of the carbon-fluorine bond. nih.gov By strategically placing fluorine atoms on the phenyl ring, it is possible to hinder metabolic breakdown, thereby prolonging the compound's half-life and exposure. nih.gov

In studies of related sulfonamide inhibitors, a promising compound (3s ) demonstrated favorable pharmacokinetic properties, suggesting that careful structural optimization can lead to derivatives with good metabolic stability and in vivo efficacy. nih.gov The goal is to design molecules that are resistant to rapid metabolism without compromising their desired biological activity. This careful balancing act is essential for translating potent in vitro activity into a successful therapeutic agent.

Mechanistic Elucidation and Molecular Interactions of N 3 Ethynylphenyl Propane 1 Sulfonamide

Biochemical Pathway Analysis and Enzyme Kinetic Studies

N-(3-ethynylphenyl)propane-1-sulfonamide has been identified as a potent, selective positive allosteric modulator (PAM) of the α1A-adrenergic receptor (α1A-AR). nih.gov Unlike an agonist, this compound does not activate the receptor on its own but significantly enhances the receptor's response to the endogenous agonist norepinephrine (B1679862) (NE). nih.gov

Enzyme kinetic studies focusing on downstream signaling pathways, such as cyclic AMP (cAMP) production, have been crucial in characterizing its modulatory effects. In assays using various cell lines, including transfected Rat-1 fibroblasts, human SK-N-MC neuroblastoma cells, and primary mouse cardiomyocytes, the compound demonstrated the ability to potentiate the NE-mediated cAMP response. nih.gov This potentiation is indicative of its capacity to allosterically stabilize an active conformation of the receptor, thereby amplifying the signal transduction cascade initiated by the primary agonist. nih.gov

A key finding from these studies is the compound's signal and ligand bias. It selectively potentiates the cAMP signaling pathway in response to norepinephrine but not to epinephrine. nih.gov This specificity suggests that the conformational changes induced by the PAM are uniquely complementary to the receptor state bound to norepinephrine. The potency of this modulation is remarkably high, with significant potentiation observed at picomolar to nanomolar concentrations in different cell types. nih.gov

The table below summarizes the kinetic findings from competitive binding assays.

| Parameter | Value | Cell Type/Assay Condition |

| High-Affinity Kᵢ | 0.13 pM | Rat-1 fibroblasts expressing α1A-AR |

| Potency (cAMP potentiation) | 0.1 pM | Human SK-N-MC neuroblastoma cells |

| Potency (cAMP potentiation) | 0.5 nM | Primary mouse cardiomyocytes |

**5.2. Molecular Recognition and Binding Modes with Biological Macromolecules

The interaction of N-(3-ethynylphenyl)propane-1-sulfonamide with its biological targets is governed by a combination of specific non-covalent forces. These interactions dictate its binding affinity and selectivity.

The sulfonamide moiety is a critical pharmacophore capable of forming robust hydrogen bonds. The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the nitrogen-bound hydrogen acts as a donor. nih.govresearchgate.net In protein-ligand complexes, this group can form crucial hydrogen bonds with the backbone amides or carbonyls of amino acid residues within the binding pocket. For instance, in related sulfonamide-based inhibitors, this group is known to form hydrogen bonds with residues such as Aspartate and Glycine (B1666218). nih.gov The formation of these directed interactions is often essential for anchoring the ligand in the correct orientation for biological activity. nih.govmdpi.com

The propane (B168953) group attached to the sulfonamide nitrogen is important for engaging with hydrophobic pockets. nih.gov In similar kinase inhibitors, such alkyl groups are critical for selectivity, occupying small lipophilic pockets and inducing a specific protein conformation. nih.gov The ethynyl (B1212043) group provides a rigid linker and can also participate in favorable interactions within the binding site. nih.gov

While N-(3-ethynylphenyl)propane-1-sulfonamide is not primarily studied as a metallodrug, the sulfonamide functional group possesses the ability to coordinate with metal ions. researchgate.net The nitrogen and oxygen atoms of the sulfonamide can act as donor atoms, chelating metal ions. nih.gov In transition metal complexes involving sulfonamide-containing ligands, the ligand can bind in a bidentate fashion. mdpi.com The sulfonamide nitrogen can be deprotonated, particularly when interacting with metal ions in higher oxidation states, allowing it to act as an anionic donor and form stable complexes. nih.gov This inherent coordinating ability suggests a potential for the compound to interact with metalloproteins or to be developed into metallodrug derivatives.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Research has clearly characterized N-(3-ethynylphenyl)propane-1-sulfonamide as a positive allosteric modulator (PAM), not an orthosteric ligand. nih.gov Orthosteric ligands bind to the same site as the endogenous agonist (the primary binding site), leading to either competitive activation or inhibition. In contrast, allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.gov

This compound exemplifies a pure PAM, as it exhibits no agonist activity on its own but enhances the effect of the orthosteric agonist, norepinephrine. nih.gov This allosteric mechanism has several implications:

Saturability: The modulatory effect is dependent on the presence of the primary agonist.

Cooperativity: It alters the affinity and/or efficacy of the primary agonist.

Receptor Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for greater selectivity. nih.gov

The interaction is a form of noncompetitive binding, where the modulator does not compete with the endogenous ligand for the primary binding site. nih.govnih.gov

Protein-Ligand Complex Characterization (e.g., X-ray Crystallography Insights)

While a specific crystal structure for the N-(3-ethynylphenyl)propane-1-sulfonamide complex with the α1A-AR is not publicly available, X-ray crystallography of related sulfonamide inhibitors provides significant insight into how such compounds bind. nih.govopenaccessjournals.com

Crystallographic analysis of a similar N-(3-ethynylphenyl)sulfonamide derivative inhibiting the B-Raf kinase revealed the precise orientation of the molecule within the active site. nih.gov Such studies typically illuminate:

Binding Conformation: The exact three-dimensional arrangement of the ligand when bound to the protein.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, and other interactions with the ligand. For example, crystallography can confirm the hydrogen bonds formed by the sulfonamide group and the occupation of hydrophobic pockets by alkyl substituents. nih.gov

Induced Fit: The conformational changes in the protein that occur upon ligand binding.

For N-(3-ethynylphenyl)propane-1-sulfonamide, a crystal structure would be invaluable to precisely map its allosteric binding site on the α1A-AR, visualize its interactions with specific residues, and explain the structural basis for its observed ligand and signal bias. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro)

Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the cellular uptake and intracellular distribution mechanisms of N-(3-ethynylphenyl)propane-1-sulfonamide. Consequently, there are no available research findings or data tables to present on this specific topic.

General principles of cellular permeability for compounds containing sulfonamide groups suggest that factors such as lipophilicity, molecular size, and the presence of specific transporter proteins can influence their ability to cross cell membranes. For instance, the introduction of certain chemical moieties can enhance or hinder cell penetration. However, without direct experimental investigation of N-(3-ethynylphenyl)propane-1-sulfonamide in cellular models, any discussion of its uptake and distribution would be speculative and fall outside the scope of this fact-based article.

Therefore, this section remains unwritten pending the publication of relevant research.

Computational and Theoretical Approaches in the Study of N 3 Ethynylphenyl Propane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.govnih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N-(3-ethynylphenyl)propane-1-sulfonamide. DFT calculations are used to determine the molecule's ground-state geometry, vibrational frequencies, and various electronic properties that govern its reactivity. mdpi.commdpi.com

In a typical DFT study of N-(3-ethynylphenyl)propane-1-sulfonamide, the first step would be geometry optimization to find the most stable three-dimensional conformation. Functionals such as B3LYP are commonly paired with basis sets like 6-311G++(d,p) to perform these calculations. nih.govmdpi.com From the optimized structure, a variety of quantum chemical descriptors can be calculated to predict its chemical behavior. researchgate.net These parameters include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net For instance, a high electrophilicity index would suggest the molecule is a good electron acceptor, while a low chemical hardness indicates higher reactivity.

Table 1: Representative Quantum Chemical Parameters Calculable via DFT for N-(3-ethynylphenyl)propane-1-sulfonamide This table illustrates the types of data generated from DFT calculations. The values are hypothetical and serve as an example of a typical output.

| Parameter | Symbol | Definition | Hypothetical Value |

|---|---|---|---|

| Total Energy | E_total | The total electronic energy of the optimized molecule. | -985.12 Hartree |

| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -E_HOMO). | 6.85 eV |

| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -E_LUMO). | 0.95 eV |

| Chemical Hardness | η | Resistance to change in electron distribution (η = (IP-EA)/2). | 2.95 eV |

| Electronegativity | χ | The power of an atom to attract electrons (χ = (IP+EA)/2). | 3.90 eV |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its shape and energy level indicate the sites susceptible to electrophilic attack. researchgate.net Conversely, the LUMO acts as an electron acceptor, indicating sites prone to nucleophilic attack. researchgate.netwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For N-(3-ethynylphenyl)propane-1-sulfonamide, an FMO analysis would reveal the distribution of these orbitals across the molecule. It would be expected that the HOMO is localized on the electron-rich ethynylphenyl ring, while the LUMO may be distributed around the electron-withdrawing sulfonamide group. This analysis is also fundamental for interpreting UV-visible absorption spectra, as the primary electronic transition often corresponds to the HOMO→LUMO excitation. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Sulfonamide Derivative This table demonstrates the typical output of an FMO analysis. Data shown is representative for a generic sulfonamide and not specific to N-(3-ethynylphenyl)propane-1-sulfonamide.

| Molecular Orbital | Energy (eV) | Description and Implication for N-(3-ethynylphenyl)propane-1-sulfonamide |

|---|---|---|

| HOMO | -6.85 | Represents the ability to donate an electron. Its location would indicate the most probable sites for electrophilic attack, likely on the aromatic ring. |

| LUMO | -0.95 | Represents the ability to accept an electron. Its location would highlight sites susceptible to nucleophilic attack, possibly near the sulfonyl group. |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein). nih.govnih.gov For N-(3-ethynylphenyl)propane-1-sulfonamide, docking simulations would be employed to screen for potential biological targets and to understand its binding mechanism at the atomic level. researchgate.netnih.gov Sulfonamides are known to target various enzymes, such as carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.gov

The process involves placing the 3D structure of N-(3-ethynylphenyl)propane-1-sulfonamide into the binding site of a target protein. A scoring function then calculates the binding energy (or docking score), which estimates the strength of the interaction. chemmethod.commdpi.com Lower binding energies typically indicate more favorable interactions. The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. mdpi.com This information is critical for understanding the structural basis of its potential biological activity and for guiding the design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD study of the N-(3-ethynylphenyl)propane-1-sulfonamide-protein complex, obtained from docking, would reveal the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding. mdpi.com

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions over the simulation time. This provides a more realistic understanding of the binding event in a simulated physiological environment, accounting for the flexibility of the system and the presence of solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net To develop a QSAR model for N-(3-ethynylphenyl)propane-1-sulfonamide and its analogs, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required.

Various molecular descriptors—numerical values that characterize the steric, electronic, and hydrophobic properties of the molecules—are calculated for each compound. Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. nih.gov A validated QSAR model can be used to predict the activity of new, untested analogs of N-(3-ethynylphenyl)propane-1-sulfonamide, thereby prioritizing the synthesis of the most promising candidates.

In Silico Screening and Virtual Library Design for N-(3-ethynylphenyl)propane-1-sulfonamide Analogs

In silico or virtual screening is a cost-effective strategy to identify promising drug candidates from large chemical databases. researchgate.net Using N-(3-ethynylphenyl)propane-1-sulfonamide as a starting point or "hit" compound, virtual screening can be performed to find other molecules with similar properties or that are predicted to bind to the same target. This can involve ligand-based screening, which searches for molecules with similar shapes or pharmacophore features, or structure-based screening, which docks millions of compounds into a target protein's active site. nih.gov

Furthermore, computational tools can be used to design a virtual library of novel analogs of N-(3-ethynylphenyl)propane-1-sulfonamide. This involves systematically modifying its chemical structure—for example, by changing substituents on the phenyl ring or altering the propane-1-sulfonamide (B152785) side chain—and then computationally evaluating the properties and predicted activity of these new virtual compounds. This approach allows for the exploration of a vast chemical space to design next-generation molecules with improved potency and selectivity before committing to costly and time-consuming chemical synthesis.

Advanced Analytical and Spectroscopic Characterization of N 3 Ethynylphenyl Propane 1 Sulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of newly synthesized compounds. Each technique provides unique information that, when combined, allows for an unambiguous assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the context of N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region, generally between 8.78 and 10.15 ppm. rsc.org The aromatic protons of the phenyl ring exhibit signals in the range of 6.51 to 7.70 ppm. rsc.org For the parent compound, N-(3-ethynylphenyl)propane-1-sulfonamide, the ethynyl (B1212043) proton (–C≡CH) would present a characteristic signal, and the propyl group protons would show distinct multiplets corresponding to the CH₃, CH₂, and CH₂ groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The acetylenic carbons (–C≡C–) of derivatives have been observed at approximately 84.5 and 85.8 ppm. mdpi.com The carbons of the phenyl ring and the propyl group would also show characteristic signals, allowing for a complete structural assignment.

Table 1: Representative NMR Data for Sulfonamide Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sulfonamide NH | 8.78 - 10.15 rsc.org | N/A |

| Aromatic CH | 6.51 - 7.70 rsc.org | Varies |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the derivative.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it invaluable for analyzing complex mixtures and assessing purity.

For sulfonamide derivatives, electrospray ionization (ESI) is a common ionization technique. nih.gov A notable fragmentation pattern observed in some aromatic sulfonamides is the loss of SO₂ (64 Da) upon collision-induced dissociation. nih.gov The molecular ion peak (M+) is a key piece of information; for instance, a derivative, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, showed its molecular ion peak (M+) at m/z 394.1. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives, several characteristic absorption bands are expected.

The sulfonamide group exhibits strong, characteristic stretching vibrations. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N stretching vibration is observed in the region of 914–895 cm⁻¹. rsc.org The N–H stretch of the sulfonamide is also a key feature. Additionally, the C≡C stretch of the ethynyl group would be present, although its intensity can be variable.

Table 2: Characteristic IR Absorption Bands for Sulfonamides

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.org |

| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.org |

| S-N | Stretch | 914 - 895 rsc.org |

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. openaccessjournals.com For N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. openaccessjournals.com

This technique is crucial for understanding the conformational preferences of the molecule, such as the orientation of the propylsulfonamide group relative to the ethynylphenyl ring. Furthermore, X-ray crystallography is instrumental in the analysis of co-crystals, where the target molecule is crystallized with another compound, allowing for the study of non-covalent interactions like hydrogen bonding and π-stacking. Such studies are vital for rational drug design and the development of new materials with specific solid-state properties. For example, crystallographic analysis of related sulfonamide inhibitors has revealed key hydrogen bonding interactions with target proteins. nih.gov

Advanced Chromatographic Methods for Separation and Quantification

Advanced chromatographic techniques are indispensable for the separation, purification, and quantification of N-(3-ethynylphenyl)propane-1-sulfonamide and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity of synthesized compounds and for isolating specific products from reaction mixtures. nih.gov By selecting appropriate columns (e.g., reversed-phase) and mobile phases, high-resolution separations can be achieved. nih.gov

For quantitative analysis, HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) allows for the accurate determination of the concentration of the target compound in a sample. Capillary electrophoresis (CE) is another powerful separation technique that can be used, particularly when coupled with mass spectrometry (CE-MS), for the analysis of complex mixtures and reaction products. researchgate.net These chromatographic methods are essential throughout the synthesis and characterization process to ensure the quality and purity of the compounds under investigation.

Future Research Directions and Unexplored Avenues for N 3 Ethynylphenyl Propane 1 Sulfonamide Research

Design and Synthesis of Novel N-(3-ethynylphenyl)propane-1-sulfonamide Conjugates

The core structure of N-(3-ethynylphenyl)propane-1-sulfonamide presents a versatile scaffold for the development of novel molecular conjugates. The terminal ethynyl (B1212043) group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of this core to other molecular entities. This strategy could be employed to synthesize a diverse library of conjugates with potentially enhanced or novel biological activities.

Future synthetic efforts could focus on conjugating N-(3-ethynylphenyl)propane-1-sulfonamide with various functional moieties. For instance, conjugation with established pharmacophores could yield hybrid molecules with dual-action capabilities. Additionally, attaching moieties that improve pharmacokinetic properties, such as solubility and metabolic stability, would be a valuable direction. The synthesis of such novel sulfonamide derivatives would involve multi-step reaction sequences, beginning with the functionalization of the core molecule, followed by the conjugation step.

Table 1: Hypothetical N-(3-ethynylphenyl)propane-1-sulfonamide Conjugates and Their Potential Research Focus

| Conjugate ID | Conjugated Moiety | Potential Rationale for Synthesis |

| NEPC-001 | Biotin | Use as a molecular probe for target identification |

| NEPC-002 | Fluorescein | Development of a fluorescent probe for cellular imaging |

| NEPC-003 | Amino Acid | Enhance cellular uptake and solubility |

| NEPC-004 | Known Kinase Inhibitor Fragment | Creation of a dual-target kinase inhibitor |

Investigation of N-(3-ethynylphenyl)propane-1-sulfonamide in Emerging Disease Models (excluding human clinical trials)

While the therapeutic potential of N-(3-ethynylphenyl)propane-1-sulfonamide is yet to be fully elucidated, its chemical structure suggests that it could be investigated in a variety of preclinical disease models. Sulfonamides are a well-established class of compounds with a broad range of biological activities. Therefore, it is plausible that this compound could show efficacy in models of diseases where sulfonamide-containing drugs have previously shown promise.

Initial investigations would likely involve in vitro cell-based assays to determine the compound's cytotoxic or modulatory effects on various cell lines representing different diseases. Promising in vitro results would then warrant further investigation in in vivo animal models. For example, if the compound shows anti-proliferative activity in cancer cell lines, it could be tested in rodent models of tumorigenesis. Similarly, if it exhibits anti-inflammatory properties in vitro, its efficacy could be assessed in animal models of inflammatory diseases.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of a single drug interacting with multiple targets, is an increasingly important paradigm in drug discovery, particularly for complex and multifactorial diseases. The structural features of N-(3-ethynylphenyl)propane-1-sulfonamide may allow it to bind to multiple biological targets, a concept known as promiscuity. A multi-targeting approach could lead to enhanced therapeutic efficacy compared to single-target agents.

Future research could involve computational and experimental approaches to identify the potential targets of N-(3-ethynylphenyl)propane-1-sulfonamide. In silico methods, such as molecular docking and pharmacophore modeling, could be used to screen the compound against a panel of known protein targets. Experimental validation of these computational predictions could then be carried out using biochemical and biophysical assays. The goal would be to identify a unique "target profile" for the compound, which could then be used to predict its therapeutic applications and potential side effects.

Development of N-(3-ethynylphenyl)propane-1-sulfonamide as Chemical Probes for Biological Systems

The ethynyl group on the N-(3-ethynylphenyl)propane-1-sulfonamide scaffold makes it an ideal candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The alkyne handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, via click chemistry after the probe has interacted with its biological target.

The development of a chemical probe based on this compound would first require the identification of a specific biological target. Once a target is validated, derivatives of the compound could be synthesized with minimal structural modifications to retain binding affinity while incorporating the alkyne handle for subsequent tagging. These probes could then be used in a variety of applications, including target engagement studies, in situ target localization, and proteomic profiling to identify the full spectrum of protein interactions.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can be applied to N-(3-ethynylphenyl)propane-1-sulfonamide to guide the design of new analogs with improved properties and to predict their biological activities.

Generative AI models could be used to design novel chemical structures based on the N-(3-ethynylphenyl)propane-1-sulfonamide scaffold. These models learn the underlying patterns in large chemical datasets to propose new molecules that are likely to have desired properties. Furthermore, ML models can be trained on existing structure-activity relationship (SAR) data for sulfonamides to predict the biological activity of newly designed compounds. This in silico screening can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Table 2: Hypothetical Application of AI/ML in the Development of N-(3-ethynylphenyl)propane-1-sulfonamide Analogs

| AI/ML Application | Description | Potential Outcome |

| Generative Adversarial Networks (GANs) | Design of novel sulfonamide structures based on the core scaffold. | A virtual library of novel compounds with diverse chemical features. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of the biological activity of designed analogs based on their chemical structure. | Prioritization of synthetic targets with the highest predicted potency. |

| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. | Early identification of compounds with favorable drug-like properties. |

Q & A

Basic Research Questions

1. Synthesis and Purification of N-(3-ethynylphenyl)propane-1-sulfonamide Q: What synthetic routes and purification methods are recommended for N-(3-ethynylphenyl)propane-1-sulfonamide to achieve >98% purity? A:

- Synthetic Route : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, propane-1-sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions (e.g., NaOH) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is effective. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3–1.6 ppm for propane-sulfonamide protons) .

| Reaction Conditions | Yield | Key Characterization |

|---|---|---|

| Sulfonyl chloride + amine, NaOH, THF, 0°C → RT | 65–75% | HPLC: tR = 8.2 min; NMR: δ 7.8 (Ar-H) |

2. Solubility and Formulation for In Vitro Studies Q: What solvents and concentrations are optimal for in vitro assays involving N-(3-ethynylphenyl)propane-1-sulfonamide? A:

- Solubility : The compound is highly soluble in DMSO (up to 100 mM) but has limited aqueous solubility. For cell-based assays, prepare a 10 mM stock in DMSO and dilute in culture media (final DMSO ≤0.1%) .

- Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles (degradation <5% over 6 months) .

| Solvent | Solubility (25°C) | Recommended Use |

|---|---|---|

| DMSO | 100 mM | Stock solutions |

| Ethanol | 20 mM | Organic-phase reactions |

Advanced Research Questions

3. Kinase Selectivity Profiling Q: How can researchers evaluate the selectivity of N-(3-ethynylphenyl)propane-1-sulfonamide against off-target kinases? A:

- Assay Design : Use competitive binding assays (e.g., ATP-competitive kinase panels) at 1 µM compound concentration. Measure IC50 values against BRAF(V600E), JAK1, and EGFR kinases due to structural similarities with PLX-4720 and abrocitinib .

- Data Interpretation : A selectivity index >100-fold (e.g., IC50 BRAF(V600E) = 10 nM vs. JAK1 = 1 µM) indicates high specificity. Cross-check with computational docking (PDB: 3OG7 for BRAF) .

| Kinase | IC50 (nM) | Selectivity Index |

|---|---|---|

| BRAF(V600E) | 10 | 1 (Reference) |

| JAK1 | 1000 | 100 |

4. In Vivo Efficacy in Tumor Models Q: What preclinical models are suitable for assessing the antitumor efficacy of N-(3-ethynylphenyl)propane-1-sulfonamide? A:

- Xenograft Models : Use BRAF(V600E)-mutant melanoma cell lines (e.g., A375) implanted in nude mice. Administer 50 mg/kg orally daily for 21 days; measure tumor volume reduction (≥50% vs. control) .

- PK/PD Analysis : Plasma half-life (~4 hr) and tumor penetration (Cmax = 5 µM) should align with in vitro IC50 values .

| Parameter | Value |

|---|---|

| Dose | 50 mg/kg, oral |

| Tumor Growth Inhibition | 60% at Day 21 |

5. Addressing Data Contradictions in Mechanism of Action Q: How should researchers resolve discrepancies in reported IC50 values across studies? A:

- Experimental Variables : Control ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) and cell passage number (≤20 for consistency).

- Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). For example, SPR may confirm Kd = 8 nM for BRAF(V600E), aligning with enzymatic IC50 = 10 nM .

| Method | IC50/Kd | Conditions |

|---|---|---|

| Enzymatic Assay | 10 nM | 10 µM ATP, pH 7.4 |

| SPR | 8 nM | 25°C, HBS-EP buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.